Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate
Description
This compound features a tetrahydrobenzo[b]thiophene core modified with a propanamido linker bearing a 4-ethylpiperazine moiety and an ethyl ester group, stabilized as a dioxalate salt. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate followed by substitution reactions to introduce the ethylpiperazine group . The dioxalate salt enhances solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.2C2H2O4/c1-3-22-11-13-23(14-12-22)10-9-17(24)21-19-18(20(25)26-4-2)15-7-5-6-8-16(15)27-19;2*3-1(4)2(5)6/h3-14H2,1-2H3,(H,21,24);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKFJBJBCCGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately . Its structure includes a tetrahydrobenzo[b]thiophene core linked to a propanamido group with a piperazine moiety. Such structural characteristics suggest its potential as a pharmacologically active agent.
Biological Activity Overview
Compounds derived from benzo[b]thiophene structures have been reported to exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown cytotoxic effects against various cancer cell lines. Notably, certain derivatives have demonstrated IC50 values ranging from to , indicating their effectiveness in inhibiting tumor growth .
- Analgesic Effects : Research has indicated that derivatives of tetrahydrobenzo[b]thiophene can possess analgesic properties. Studies employing the "hot plate" method in animal models have shown that these compounds can exceed the analgesic effects of standard medications like metamizole .
- Antimicrobial Activity : Similar thiophene derivatives have also been reported to exhibit antimicrobial properties, suggesting that this compound may have broad-spectrum efficacy against various pathogens .
Synthesis Methods
The synthesis of ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiophene Core : Utilizing cyclization reactions to form the benzo[b]thiophene structure.
- Amidation Reactions : Introducing the piperazine moiety through amidation with appropriate amines.
- Esterification : Converting carboxylic acid groups into esters for improved solubility and bioavailability.
These methods highlight the complexity of the compound and the need for precise synthetic techniques to achieve high yields and purity .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Lacks piperazine; simpler amine structure | Antimicrobial |
| Ethyl 2-(4-methoxyphenyl)-3-thiophene derivatives | Contains phenolic groups; broader aromatic system | Anticancer |
| Cyclopenteno[b]thiophene derivatives | Different ring structure; potential anesthetic properties | Local anesthetic |
These comparisons underscore the unique aspects of this compound in terms of its complex structure and potential pharmacological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
- Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate Key Differences: Lacks the ethylpiperazine-propanamido side chain; instead, it has a cyanoacetamido group. Synthesis: Derived from cyanoacetylation of the same intermediate, but without subsequent substitution steps .
Heterocyclic Derivatives with Piperazine Moieties
- Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Structure: Contains a tetrahydroimidazopyridine core with nitrophenyl and phenethyl groups. Physical Properties: Melting point 243–245°C; 51% yield . Comparison: The dioxalate salt in the target compound likely improves aqueous solubility compared to the neutral ester in 1l.
Compounds with Similar Ester and Amide Linkages
- Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b) Structure: Pyran-based scaffold with cyano and amino-pyrazole substituents. Synthesis: Uses malononitrile or ethyl cyanoacetate in 1,4-dioxane under reflux . Comparison: The target compound’s tetrahydrobenzo[b]thiophene core may confer greater metabolic stability than the pyran ring in 11b.
Comparative Data Table
THB = Tetrahydrobenzo[b]thiophene; THIP = Tetrahydroimidazo[1,2-a]pyridine.
Pharmacological and Physicochemical Implications
- Piperazine Advantage : The ethylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to analogues lacking this moiety.
Preparation Methods
Tetrahydrobenzo[b]thiophene Core Synthesis
The tetrahydrobenzo[b]thiophene ring is synthesized via cyclization of α,β-unsaturated ketones with sulfur-containing reagents. A representative method involves:
- Reacting cyclohexanone with elemental sulfur and morpholine in dimethylformamide (DMF) at 120°C for 6 hours to form 4,5,6,7-tetrahydrobenzo[b]thiophene.
- Nitration at the 3-position using fuming nitric acid in acetic anhydride, followed by reduction to the amine using hydrogen gas and palladium on carbon.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | S₈, morpholine, DMF, 120°C, 6 h | 78% |
| Nitration | HNO₃, Ac₂O, 0°C, 2 h | 65% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 4 h | 89% |
Esterification of the Thiophene Carboxylic Acid
The ethyl ester is introduced via Fischer esterification:
- Reacting 3-carboxy-4,5,6,7-tetrahydrobenzo[b]thiophene with excess ethanol in the presence of concentrated H₂SO₄ (5 mol%) at reflux for 12 hours.
- Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the ester (92% purity by HPLC).
Optimization Note: Prolonged reaction times (>15 h) lead to ring-opening side products, necessitating strict temperature control.
Amide Coupling with 3-(4-Ethylpiperazin-1-yl)propanoic Acid
The amide bond is formed via activation of the carboxylic acid:
- Activation: 3-(4-Ethylpiperazin-1-yl)propanoic acid (1.2 eq) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dry THF at 0°C for 30 minutes.
- Coupling: Addition of the tetrahydrobenzo[b]thiophene-ethyl ester amine (1.0 eq) and stirring at room temperature for 18 hours.
- Workup: Filtration to remove dicyclohexylurea, followed by silica gel chromatography (EtOAc:hexane = 3:7) yields the amide intermediate (74% yield).
Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.
Salt Formation with Oxalic Acid
The free base is converted to the dioxalate salt for improved stability:
- Dissolving the amine intermediate (1.0 eq) in hot ethanol (95% v/v).
- Dropwise addition of oxalic acid dihydrate (2.2 eq) in ethanol with vigorous stirring.
- Cooling to 4°C for crystallization, followed by filtration and washing with cold ethanol.
Yield and Purity:
| Property | Value |
|---|---|
| Crystallization Yield | 86% |
| Purity (HPLC) | 99.2% |
| Melting Point | 198–202°C (dec.) |
Reaction Optimization and Mechanistic Insights
Solvent Effects in Amide Coupling
Comparative studies in THF, DMF, and dichloromethane revealed:
Catalytic Enhancements
Addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) increases coupling efficiency to 82% by scavenging HCl generated during activation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃)
- δ 2.45–2.55 (m, 8H, piperazine CH₂)
- δ 3.41 (q, J = 6.8 Hz, 2H, NCH₂CO)
- δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 6.92 (s, 1H, thiophene H).
IR (KBr):
- 1745 cm⁻¹ (C=O ester)
- 1650 cm⁻¹ (C=O amide)
- 1240 cm⁻¹ (C-O ester).
Applications and Pharmacological Relevance
The compound’s piperazine and tetrahydrobenzo[b]thiophene moieties suggest potential as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
